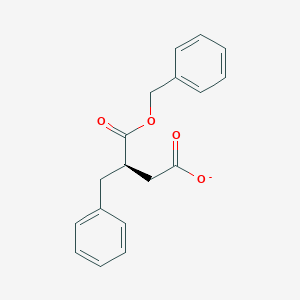
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)- (9CI) is a chemical compound with the molecular formula C18H17O4 and a molecular weight of 297.3252 . This compound is characterized by the presence of a butanedioic acid backbone with phenylmethyl groups attached to both ends. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester, (2R)- typically involves the esterification of butanedioic acid with benzyl alcohol under acidic conditions. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process. The reaction can be represented as follows:
Butanedioic acid+Benzyl alcohol→Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which can further participate in various biochemical processes. The phenylmethyl groups may also interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, methyl ester: Similar structure but with methyl groups instead of phenylmethyl groups.
Butanedioic acid, ethyl ester: Contains ethyl groups instead of phenylmethyl groups.
Butanedioic acid, (phenylmethyl)-, 1-methyl ester: One phenylmethyl group replaced with a methyl group.
Uniqueness
Butanedioic acid, (phenylmethyl)-, 1-(phenylmethyl) ester is unique due to the presence of two phenylmethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H17O4- |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
(3R)-3-benzyl-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H18O4/c19-17(20)12-16(11-14-7-3-1-4-8-14)18(21)22-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,20)/p-1/t16-/m1/s1 |
InChI Key |
ZXEOHROMGBZHPE-MRXNPFEDSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















